Cas no 97399-90-1 (Aristololactam A Ia)
Aristololactam A Ia Chemical and Physical Properties
Names and Identifiers
-
- Aristololactam A Ia
- 2-[(Trimethylsilyl)ethynyl]nicotinonitrile
- ARISTOLACTAM AIA
- 2,7-Dihydroxy-1-methoxydibenz[cd,f]indol-4(5H)-one
- 97399-90-1
- 6,14-Dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one
- AKOS040763108
- CHEMBL4168661
- [ "" ]
-
- Inchi: InChI=1S/C16H11NO4/c1-21-15-12(19)6-9-13-10(17-16(9)20)5-8-7(14(13)15)3-2-4-11(8)18/h2-6,18-19H,1H3,(H,17,20)
- InChI Key: WUNSWKSWDUMDTB-UHFFFAOYSA-N
- SMILES: COc1c(O)cc2C(=O)Nc3cc4c(O)cccc4c1c23
Computed Properties
- Exact Mass: 200.07700
- Monoisotopic Mass: 281.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 442
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 78.8Ų
Experimental Properties
- Color/Form: Yellow powder
- PSA: 36.68000
- LogP: 2.18218
Aristololactam A Ia Security Information
- Storage Condition:Store at room temperature, 2-8 ℃ is better
Aristololactam A Ia Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6034-5 mg |
Aristolactam AIa |
97399-90-1 | 5mg |
¥5515.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN6034-5 mg |
Aristolactam AIa |
97399-90-1 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
| TargetMol Chemicals | TN6034-1 mL * 10 mM (in DMSO) |
Aristolactam AIa |
97399-90-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
| TargetMol Chemicals | TN6034-5mg |
Aristolactam AIa |
97399-90-1 | 5mg |
¥ 4040 | 2024-07-20 | ||
| TargetMol Chemicals | TN6034-1 ml * 10 mm |
Aristolactam AIa |
97399-90-1 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 |
Aristololactam A Ia Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Aristololactam A Ia
Aristololactam A Ia: A Comprehensive Overview
Aristololactam A Ia (CAS No. 97399-90-1) is a bioactive compound that has garnered significant attention in the fields of pharmacology and natural product research. This compound, derived from the Aristolochia genus, belongs to a class of compounds known as aristolactams, which are characterized by their unique lactam structure and diverse biological activities. Recent studies have highlighted its potential in various therapeutic applications, making it a subject of intense scientific investigation.
The chemical structure of Aristololactam A Ia is notable for its complex arrangement, featuring a bicyclic framework with a lactam ring and multiple functional groups. These structural features contribute to its bioactivity, particularly its ability to interact with cellular targets such as kinases and other enzymes. Researchers have employed advanced analytical techniques, including NMR and mass spectrometry, to elucidate the precise structure of this compound, ensuring accurate characterization for further studies.
Recent advancements in pharmacological research have demonstrated that Aristololactam A Ia exhibits potent anti-inflammatory and antioxidant properties. These findings are supported by in vitro experiments that reveal its ability to inhibit pro-inflammatory cytokines and scavenge free radicals. Furthermore, preclinical studies have shown promise in its application as an antitumor agent, with evidence suggesting that it can induce apoptosis in cancer cells while sparing normal cells. Such selective cytotoxicity is a desirable trait for anticancer drugs, highlighting the potential of Aristololactam A Ia in oncology.
The therapeutic potential of Aristololactam A Ia extends beyond cancer treatment. Emerging research indicates its efficacy in modulating immune responses, making it a candidate for immunomodulatory therapies. Additionally, its anti-inflammatory properties suggest applications in chronic inflammatory diseases such as arthritis and cardiovascular disorders. Collaborative efforts between chemists and biologists have been instrumental in exploring these diverse applications, leveraging the compound's structural uniqueness to design more effective drug candidates.
In terms of synthesis and isolation, Aristololactam A Ia is typically obtained through extraction from natural sources or via total synthesis. Recent advancements in synthetic chemistry have enabled the development of efficient routes to produce this compound on a larger scale, addressing challenges related to supply and scalability. These methods not only ensure consistent quality but also pave the way for further modifications to enhance bioavailability and efficacy.
Looking ahead, the future of Aristololactam A Ia lies in its potential translation into clinical settings. Ongoing clinical trials are evaluating its safety and efficacy in human subjects, with early results showing promising outcomes. Collaborative research initiatives between academia and industry are expected to accelerate this process, bringing this compound closer to becoming an approved therapeutic agent.
In conclusion, Aristololactam A Ia (CAS No. 97399-90-1) represents a significant advancement in natural product research, offering a wealth of opportunities for drug development. Its unique chemical structure, coupled with diverse biological activities, positions it as a valuable asset in the fight against various diseases. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, the potential of this compound remains vast and exciting.
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